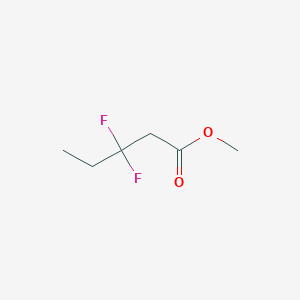

Methyl 3,3-difluorovalerate

Description

Methyl 3,3-difluorovalerate is a fluorinated ester characterized by two fluorine atoms at the 3,3-positions of its valeric acid backbone. This structural feature imparts unique physicochemical properties, such as enhanced electrophilicity and stability, compared to non-fluorinated esters. Fluorinated alcohols, for instance, are widely recognized as reaction media or catalysts due to their strong hydrogen-bond-donating (HBD) capacity and ability to stabilize polar transition states . This compound’s fluorine atoms may similarly influence reactivity in synthetic pathways, though its ester functionality distinguishes it from fluorinated alcohols like hexafluoroisopropyl alcohol (HFIP).

Properties

IUPAC Name |

methyl 3,3-difluoropentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2O2/c1-3-6(7,8)4-5(9)10-2/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYZPTYKWCVHPIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)OC)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001264241 | |

| Record name | Pentanoic acid, 3,3-difluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001264241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1447671-67-1 | |

| Record name | Pentanoic acid, 3,3-difluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1447671-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentanoic acid, 3,3-difluoro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001264241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3,3-difluorovalerate can be synthesized through several methods. One common approach involves the esterification of 3,3-difluorovaleric acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 3,3-difluorovalerate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it to alcohols or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3,3-difluorovaleric acid, while reduction could produce 3,3-difluoropentanol.

Scientific Research Applications

Methyl 3,3-difluorovalerate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

Biology: Its derivatives may be explored for potential biological activities, including enzyme inhibition or receptor binding.

Medicine: The compound’s unique properties make it a candidate for drug development, especially in designing molecules with improved pharmacokinetic profiles.

Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3,3-difluorovalerate depends on its specific application. In general, the presence of fluorine atoms can influence the compound’s reactivity and interaction with biological targets. Fluorine atoms can enhance the stability of the compound and modulate its electronic properties, affecting its binding affinity to enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

DL-3-Methylvaleric Acid ()

DL-3-Methylvaleric acid (CAS 105-43-1) shares a related carbon backbone but differs in functional groups: it is a carboxylic acid lacking fluorine substituents. Key distinctions include:

- Reactivity : The carboxylic acid group in DL-3-methylvaleric acid enables direct participation in acid-base reactions and esterification, while Methyl 3,3-difluorovalerate’s ester group is more prone to hydrolysis or nucleophilic substitution.

- Applications : DL-3-Methylvaleric acid is utilized in pharmaceuticals and fragrances due to its odor profile and stability in formulations . In contrast, the fluorinated ester may serve as a synthetic intermediate for bioactive molecules, leveraging fluorine’s electron-withdrawing effects to modulate reaction pathways.

Fluorinated Alcohols ()

Fluorinated alcohols like HFIP are structurally distinct (alcohols vs. esters) but share fluorine’s electronic effects. HFIP’s role in promoting metal-free allylic substitutions or stabilizing intermediates suggests that this compound’s fluorine atoms could similarly enhance electrophilicity at the β-position, facilitating nucleophilic attacks. However, the ester’s lower HBD capacity compared to alcohols may limit its utility as a solvent.

Non-Fluorinated Esters (General Knowledge)

Compared to non-fluorinated esters (e.g., methyl valerate), this compound’s fluorine substituents likely:

- Increase polarity , improving solubility in fluorophilic solvents.

- Reduce basicity at the ester carbonyl oxygen, altering reactivity in acid- or base-catalyzed reactions.

Research Findings and Limitations

- Fluorine Effects : Fluorine’s electron-withdrawing nature in this compound likely enhances electrophilicity, analogous to HFIP’s role in stabilizing carbocationic intermediates . However, direct experimental data on this ester’s reactivity are absent in the provided evidence.

- Synthetic Potential: The ester’s structure suggests utility in cross-coupling or fluorination reactions, but further studies are needed to validate this.

Biological Activity

Methyl 3,3-difluorovalerate is an organic compound with the molecular formula CHFO. As a methyl ester derivative of 3,3-difluorovaleric acid, it has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, relevant case studies, and research findings.

Overview of this compound

Chemical Structure and Properties

this compound consists of a five-carbon chain with two fluorine atoms attached to the third carbon. The presence of these fluorine atoms significantly influences its chemical reactivity and biological interactions.

Synthesis Methods

The compound can be synthesized through the esterification of 3,3-difluorovaleric acid with methanol, typically using an acid catalyst like sulfuric acid under reflux conditions. This synthetic route is crucial for producing the compound in both laboratory and industrial settings.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The fluorine atoms enhance the stability and electronic properties of the molecule, which can modulate its binding affinity to enzymes or receptors.

- Enzyme Inhibition : Preliminary studies suggest that derivatives of this compound may act as enzyme inhibitors. The specific enzymes affected and the extent of inhibition remain areas for further investigation.

- Receptor Binding : The compound may also exhibit receptor-binding properties that could be leveraged in drug development.

Case Studies

- Antimicrobial Activity : A study investigated the antimicrobial properties of this compound and its derivatives. Results indicated a significant inhibitory effect against certain bacterial strains, suggesting potential applications in developing antimicrobial agents.

- Pharmacokinetic Profiles : Research focused on the pharmacokinetics of this compound derivatives revealed improved absorption and bioavailability compared to non-fluorinated analogs. This enhancement is attributed to the fluorine substitution, which alters metabolic pathways.

Comparative Analysis

The following table summarizes key comparisons between this compound and related compounds:

| Compound Name | Molecular Formula | Biological Activity | Notes |

|---|---|---|---|

| This compound | CHFO | Moderate antimicrobial activity | Potential for drug development |

| Methyl 3,3-difluorobutyrate | CHFO | Lower activity | Shorter carbon chain |

| Ethyl 3,3-difluorovalerate | CHFO | Higher lipophilicity | Enhanced membrane permeability |

Applications in Medicine

This compound's unique properties make it a candidate for drug development. Its derivatives are being explored for potential use in treating various diseases due to their ability to inhibit specific enzymes or modulate receptor activity. The ongoing research aims to optimize these compounds for therapeutic efficacy.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for Methyl 3,3-difluorovalerate, and how can fluorination efficiency be monitored?

- Methodological Answer : Fluorinated esters like this compound can be synthesized via nucleophilic substitution or transition-metal-catalyzed fluorination. For example, 3,3-difluoroallyl ammonium salts (gem-difluoroallylation reagents) enable efficient fluorination through SN2' mechanisms, with reaction selectivity controlled by solvent polarity and temperature . Fluorination efficiency is monitored via <sup>19</sup>F NMR to track intermediate formation and HPLC to assess purity. Reaction conditions (e.g., anhydrous solvents, inert atmosphere) are critical to avoid hydrolysis byproducts.

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Comprehensive characterization includes:

- Spectroscopy : <sup>1</sup>H/<sup>13</sup>C/<sup>19</sup>F NMR to confirm substituent positions and fluorine coupling patterns .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification .

- X-ray Crystallography : For unambiguous structural determination, particularly if crystalline derivatives are accessible (e.g., co-crystallization with stabilizing agents) .

- Thermal Analysis : Differential scanning calorimetry (DSC) to assess melting points and thermal stability .

Q. What are the key stability considerations for storing and handling this compound?

- Methodological Answer : The compound’s ester group and fluorine substituents make it sensitive to moisture and light. Store under inert gas (argon/nitrogen) in sealed, light-resistant containers at –20°C. Regularly monitor for decomposition via TLC or GC-MS, focusing on hydrolysis products like carboxylic acids .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reaction outcomes and optimize fluorination pathways for this compound?

- Methodological Answer : Density functional theory (DFT) calculates transition-state energies to predict regioselectivity in fluorination reactions. For example, modeling SN2' vs. SN2 pathways with 3,3-difluoroallyl ammonium salts reveals steric and electronic factors influencing gem-difluoro product formation . Software like Gaussian or ORCA, combined with crystallographic data (e.g., CCDC 2035829), validates computational models .

Q. How do researchers resolve contradictions in spectroscopic data for fluorinated esters?

- Methodological Answer : Discrepancies in <sup>19</sup>F NMR shifts or splitting patterns may arise from solvent effects or dynamic processes. Strategies include:

- Variable-temperature NMR to identify conformational equilibria.

- Isotopic labeling (e.g., <sup>2</sup>H/<sup>13</sup>C) to trace signal origins.

- Comparative analysis with structurally analogous compounds from fluorinated fragment libraries .

Q. What experimental designs mitigate side reactions during large-scale synthesis of this compound?

- Methodological Answer : Scale-up challenges include exothermic fluorination and byproduct accumulation. Mitigation strategies:

- Flow chemistry : Enhances heat dissipation and mixing efficiency.

- In-line purification : Combine continuous extraction with scavenger resins (e.g., silica-bound amines) to remove acidic byproducts.

- Process analytical technology (PAT) : Real-time monitoring via IR spectroscopy or Raman probes ensures reaction control .

Q. How can this compound serve as a building block in fluorinated fragment-based drug discovery?

- Methodological Answer : Its high Fsp<sup>3</sup> content and metabolic stability make it valuable for fragment libraries. Applications include:

- Structure-activity relationship (SAR) studies : Introduce the fragment via Suzuki-Miyaura coupling or click chemistry to assess bioactivity .

- Protease inhibition : Fluorine’s electronegativity enhances binding to catalytic sites, evaluated via enzyme kinetics (e.g., IC50 determination) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.